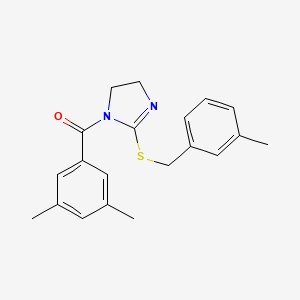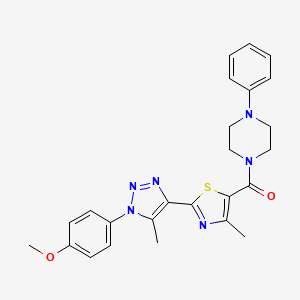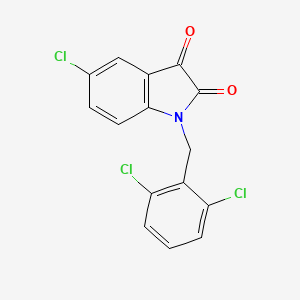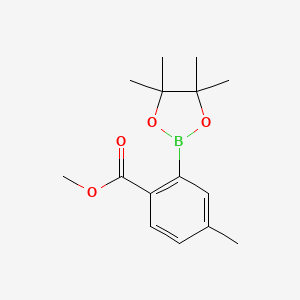![molecular formula C21H20N2O2S B2384939 {2-[(4-metilfenil)sulfanil]-3-piridinil}metil N-(2-metilfenil)carbamato CAS No. 338413-57-3](/img/structure/B2384939.png)
{2-[(4-metilfenil)sulfanil]-3-piridinil}metil N-(2-metilfenil)carbamato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{2-[(4-methylphenyl)sulfanyl]-3-pyridinyl}methyl N-(2-methylphenyl)carbamate is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. It is a carbamate derivative that has been synthesized using various methods, and its mechanism of action and biochemical effects have been studied extensively.
Mecanismo De Acción
Mode of Action
Based on its structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .
Pharmacokinetics
Therefore, its bioavailability, half-life, metabolism, and excretion are currently unknown .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. Specific details about how these factors affect this compound are currently unknown .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
{2-[(4-methylphenyl)sulfanyl]-3-pyridinyl}methyl N-(2-methylphenyl)carbamate has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. The compound has also been shown to exhibit potent pharmacological activities at low concentrations, making it a useful tool for studying various biological processes. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to use in certain experimental setups.
Direcciones Futuras
There are several future directions for the study of {2-[(4-methylphenyl)sulfanyl]-3-pyridinyl}methyl N-(2-methylphenyl)carbamate. One of the areas of interest is the development of new analogs with improved pharmacological properties. Another direction is the investigation of the compound's potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Further studies are also needed to elucidate the exact mechanism of action of the compound and to determine its safety and efficacy in vivo.
Métodos De Síntesis
The synthesis of {2-[(4-methylphenyl)sulfanyl]-3-pyridinyl}methyl N-(2-methylphenyl)carbamate has been reported in several studies. One of the commonly used methods involves the reaction of 2-(chloromethyl)pyridine with 2-amino-4-methylthiophenol in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 2-methylphenyl isocyanate to obtain the final product. Other methods have also been reported, including the use of different starting materials and reaction conditions.
Aplicaciones Científicas De Investigación
- El compuesto ha sido investigado por su potencial antimicrobiano. Estudios in vitro han demostrado que ciertos derivados de este compuesto exhiben una actividad antibacteriana significativa contra varias cepas. Por ejemplo, los compuestos 11b, 11e, 11f y 11h demostraron potencia contra las cepas bacterianas probadas .
- Los estudios in silico respaldan aún más estos hallazgos, con estudios de acoplamiento que revelan interacciones con proteínas bacterianas. FtsZ, una proteína clave involucrada en la división celular bacteriana, se ha identificado como un posible objetivo para nuevos agentes antibacterianos .
Actividad Antimicrobiana
Propiedades
IUPAC Name |
[2-(4-methylphenyl)sulfanylpyridin-3-yl]methyl N-(2-methylphenyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2S/c1-15-9-11-18(12-10-15)26-20-17(7-5-13-22-20)14-25-21(24)23-19-8-4-3-6-16(19)2/h3-13H,14H2,1-2H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEYDJZHNQNTOCC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=CC=N2)COC(=O)NC3=CC=CC=C3C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxypropanamide](/img/structure/B2384856.png)
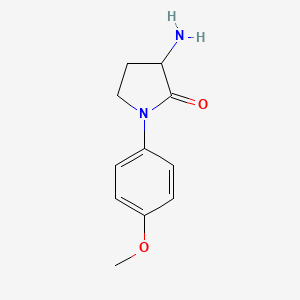
![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2384860.png)
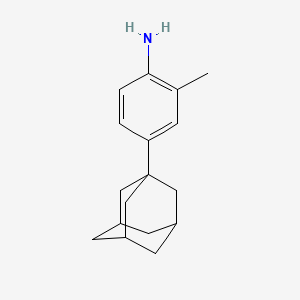
![(E)-4-(Dimethylamino)-N-[2-(3-fluorophenyl)ethyl]-N-propylbut-2-enamide](/img/structure/B2384863.png)

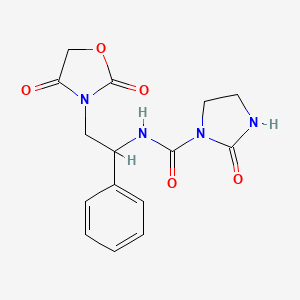
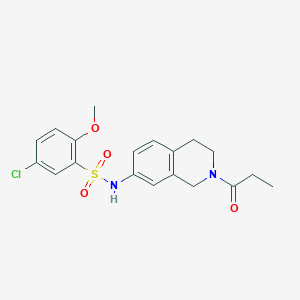
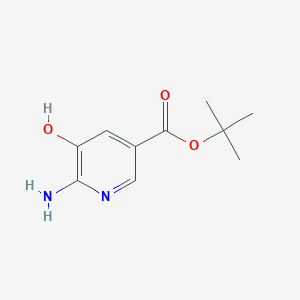
![(1H-benzo[d][1,2,3]triazol-5-yl)(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methanone](/img/structure/B2384872.png)
